Boc-Val-Ala-OBn
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Overview
Description
Boc-Val-Ala-OBn, also known as benzyl (tert-butoxycarbonyl)-L-valyl-L-alaninate, is a synthetic peptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Mechanism of Action
In general, peptide derivatives can interact with a wide range of targets in the body, including enzymes, receptors, and other proteins. The mode of action would depend on the specific target and the nature of the interaction. Peptide derivatives can also be involved in various biochemical pathways, depending on their specific structure and targets .
The pharmacokinetics of peptide derivatives can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters in the body. They are typically absorbed in the gut and distributed throughout the body, where they can interact with their targets. They are usually metabolized by enzymes and excreted in the urine .
The result of action and the action environment would depend on the specific targets and pathways involved. In general, the action of peptide derivatives can be influenced by factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Boc-Val-Ala-OBn is a compound that plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The Boc group in this compound is stable towards most nucleophiles and bases .
Molecular Mechanism
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Ala-OBn typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected L-valine is then coupled with L-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide.
Esterification: The carboxyl group of the dipeptide is esterified with benzyl alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Ala-OBn undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide (NaOH), to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: L-valyl-L-alaninate
Hydrolysis: Boc-Val-Ala-OH
Coupling: Longer peptide chains
Scientific Research Applications
Boc-Val-Ala-OBn is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: this compound is used in the production of peptide-based materials and coatings.
Comparison with Similar Compounds
Boc-Val-Ala-OBn can be compared with other similar compounds such as:
Boc-Val-Ala-OH: Similar structure but lacks the benzyl ester group.
Boc-Val-Ala-Val-OBn: Contains an additional valine residue.
Boc-Val-Ala-Val-NH2: Contains an amide group instead of an ester group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the benzyl ester group, which provides stability and ease of incorporation into peptide chains. This makes it a valuable compound in peptide synthesis and related research applications.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(4,5)6)17(23)21-14(3)18(24)26-12-15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3,(H,21,23)(H,22,25)/t14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWBPPZWWQDSGU-HOCLYGCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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